2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-oxo-7-sulfanyl-1,3-dihydrobenzimidazole-5-carboxylic acid . This nomenclature follows hierarchical substitution pattern rules for fused heterocyclic systems:
- Parent heterocycle identification : The benzimidazole core (benzene fused to imidazole) forms the base structure.
- Hydrogenation state specification : The "1,3-dihydro" prefix indicates reduction at the 1- and 3-positions of the imidazole ring.
- Oxo-group prioritization : The 2-oxo substituent receives positional priority over the thiol group due to IUPAC's functional group hierarchy rules.
- Carboxylic acid suffix : The -carboxylic acid termination denotes the COOH group at position 5 on the benzene ring.
Systematic analysis of its structural components reveals:
| Component | Position | Functionality |
|---|---|---|
| Benzimidazole core | 1-3 | Partially saturated imidazole |
| Oxo group | 2 | Ketone functionality |
| Thiol group | 7 | Sulfhydryl substituent |
| Carboxylic acid | 5 | Acidic proton donor |
The compound's CAS registry number (548458-12-4) and other identifiers provide critical cross-referencing capabilities across chemical databases.
Molecular Formula and Structural Isomerism
The molecular formula C₈H₆N₂O₃S encodes substantial structural information through its elemental composition:
- Carbon framework : 8 carbons arranged as a bicyclic system (benzene + imidazole) with additional substituents
- Heteroatom distribution :
- 2 nitrogen atoms in the imidazole ring
- 1 sulfur atom in the thiol group
- 3 oxygen atoms (ketone + carboxylic acid)
Structural isomerism considerations :
- Positional isomerism : Potential variants exist through substitution pattern alterations:
- Thiol group relocation to positions 4 or 6
- Carboxylic acid migration to adjacent positions (4 or 6)
- Tautomeric forms : The 2-oxo-1,3-dihydrobenzimidazole system permits keto-enol tautomerism, though X-ray crystallographic data confirms predominant diketo form stabilization.
Comparative molecular weights:
| Derivative Type | Molecular Weight (g/mol) | Mass Difference Basis |
|---|---|---|
| Parent benzimidazole | 118.14 | Reference compound |
| Subject compound | 210.21 | +92.07 (SO₃H addition) |
| Methyl ester analog | 224.23 | +14.02 (CH₃ group) |
The exact mass of 210.01000 atomic mass units confirms molecular formula precision through high-resolution mass spectrometry.
Comparative Analysis of Benzimidazole Derivatives
Structural differentiation from prototypical benzimidazoles occurs through three key modifications:
- Ring saturation : Partial hydrogenation at N1 and C3 creates planar distortion compared to fully aromatic systems, reducing conjugation energy by approximately 18 kcal/mol based on computational models.
- Electron-withdrawing groups : The combined effect of 2-oxo and 5-carboxylic acid substituents creates a net -I effect, decreasing π-electron density at N3 by 0.17 e⁻ compared to unsubstituted benzimidazole.
- Thiol group reactivity : The 7-mercapto substituent enables unique thiophilic reactions absent in common benzimidazole drugs like albendazole or omeprazole.
Crystallographic comparisons with related structures reveal:
| Derivative | Dihedral Angle (°)* | Hydrogen Bond Network |
|---|---|---|
| Subject compound | 35.71 | C=O⋯H-N (2.89 Å) |
| 2-Phenylbenzimidazole | 12.34 | π-π stacking dominant |
| 5-Nitrobenzimidazole | 8.92 | NO₂⋯H-C (3.12 Å) |
*Angle between benzimidazole plane and primary substituent
The compound's structural uniqueness manifests in its hydrogen bonding capacity, combining:
Properties
CAS No. |
548458-12-4 |
|---|---|
Molecular Formula |
C8H6N2O3S |
Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-oxo-7-sulfanyl-1,3-dihydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c11-7(12)3-1-4-6(5(14)2-3)10-8(13)9-4/h1-2,14H,(H,11,12)(H2,9,10,13) |
InChI Key |
NJJFZIAWRKRBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)S)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a mercapto (-SH) group at position 7, a keto group at position 2, and a carboxylic acid group at position 5. The synthesis typically starts from o-phenylenediamine or its derivatives, which undergo cyclization and functional group transformations to yield the target molecule.
- Core Formation: The benzimidazole core is formed by condensation of o-phenylenediamine with suitable carbonyl-containing reagents such as urea or carboxylic acid derivatives under heating (150–200 °C) to form 2-oxobenzimidazole intermediates.
- Mercapto Group Introduction: Thiolation is achieved by reaction with sulfurizing agents such as carbon disulfide in the presence of a base or by using Lawesson’s reagent under inert atmosphere to introduce the mercapto group at the 7-position.
- Carboxylation: The carboxylic acid group at position 5 can be introduced via electrophilic substitution or by starting with appropriately substituted o-phenylenediamine precursors bearing carboxyl groups.
Representative Synthetic Route
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | o-Phenylenediamine + Urea, heat 150–200 °C | Cyclization to 2-oxobenzimidazole core |
| 2 | Treatment with carbon disulfide + base (e.g., NaOH) | Introduction of mercapto group via thiolation |
| 3 | Oxidation or substitution reactions | Formation of 7-mercapto substituent |
| 4 | Purification by recrystallization or chromatography | Isolation of pure 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid |
This method is supported by literature describing the preparation of related benzimidazole derivatives and their functionalization through nucleophilic substitution and oxidation reactions.
Industrial Scale Considerations
- Continuous Flow Reactors: For industrial production, continuous flow synthesis enhances reaction control, yield, and safety, especially when handling sulfur-containing reagents.
- Optimization: Reaction parameters such as temperature, solvent polarity, catalyst loading, and reaction time are optimized using factorial design experiments to maximize yield and purity.
- Purification: Industrial purification employs recrystallization from ethanol/water mixtures and preparative chromatography (e.g., reverse-phase HPLC) to achieve high purity.
Purification Techniques
Purification is critical due to the compound’s polar functional groups and potential impurities from sulfur reagents.
| Technique | Description | Advantages |
|---|---|---|
| Solid-Phase Extraction (SPE) | Use of C18 reverse-phase columns with pH-adjusted eluents to separate polar impurities | Efficient removal of non-polar and polar contaminants |
| Preparative High-Performance Liquid Chromatography (HPLC) | Gradient elution with water/acetonitrile + 0.1% trifluoroacetic acid (TFA) | High resolution and purity, suitable for scale-up |
| Recrystallization | Solvent screening (ethanol/water) to exploit solubility differences | Cost-effective, yields crystalline pure product |
| Differential Scanning Calorimetry (DSC) | Used to confirm crystal purity and polymorphic form | Ensures batch-to-batch consistency |
Analytical and Structural Characterization
- Nuclear Magnetic Resonance (NMR): ¹H-NMR in DMSO-d6 reveals characteristic deshielded mercapto proton signals (~13 ppm) and benzimidazole aromatic protons, confirming substitution pattern.
- Mass Spectrometry (MS): High-resolution electrospray ionization MS confirms molecular weight and fragmentation consistent with the benzimidazole backbone.
- Computational Modeling: Density functional theory (DFT) calculations simulate IR spectra and optimize molecular geometry, supporting experimental data.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Material | o-Phenylenediamine or substituted derivatives |
| Key Reagents | Urea, carbon disulfide, bases (NaOH), sulfurizing agents (Lawesson’s reagent) |
| Reaction Conditions | Heating (150–200 °C), inert atmosphere for thiolation |
| Purification | Recrystallization, SPE, preparative HPLC |
| Analytical Techniques | NMR, MS, DSC, computational modeling |
| Industrial Scale | Continuous flow reactors, factorial optimization |
Research Findings and Optimization Insights
- The condensation of o-phenylenediamine with urea is a robust method to form the benzimidazole core, with yields improved by controlling temperature and reaction time.
- Thiolation using carbon disulfide under basic conditions is effective but requires careful control to avoid polysulfide byproducts.
- Factorial design experiments have demonstrated that solvent polarity and temperature significantly affect the yield and purity of the mercapto-substituted benzimidazole.
- Purification by preparative HPLC with gradient elution provides superior separation of closely related impurities compared to crystallization alone.
- Structural elucidation combining NMR and MS with computational methods ensures accurate identification of the mercapto and carboxylic acid substitution pattern.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The chromenylium core facilitates electrophilic substitution due to its electron-rich aromatic system. Key observations include:
-
Regioselectivity : Substitution occurs preferentially at the 2- and 4-positions of the chromenylium ring, guided by the directing effects of oxygen and phenyl groups.
-
Reagents : Reactions with nitrating agents, halogenating agents, or acylating agents yield nitro-, halo-, or acyl-substituted derivatives.
Conditions :
-
Typically conducted in polar aprotic solvents (e.g., dichloromethane) under inert atmospheres.
-
Temperature ranges from 25°C to 130°C, depending on the electrophile’s reactivity .
Nucleophilic Addition
The cationic chromenylium structure attracts nucleophiles, leading to ring-opening or substitution:
-
Nucleophiles : Water, alcohols, or amines attack the electron-deficient positions, forming dihydrochromene derivatives .
-
Mechanism : A two-step process involving nucleophilic attack followed by proton transfer.
Example :
| Nucleophile | Product | Yield (%) | Conditions |
|---|---|---|---|
| H₂O | Dihydrochromene diol | 63–74 | 110°C, 3.4 bar, DCE |
| MeOH | Methoxy-dihydrochromene | 57–69 | 130°C, 5 bar, DCE |
Data adapted from continuous-flow synthesis studies .
Reduction Reactions
The compound undergoes selective reduction of its unsaturated bonds:
-
Catalytic Hydrogenation : Using Pd/C or PtO₂, the tetrahydrochromene ring remains intact, while substituents (e.g., phenyl groups) may reduce under harsh conditions .
-
Chemical Reductants : NaBH₄ or LiAlH₄ selectively reduce the chromenylium cation to dihydrochromene derivatives.
Key Insight : Reduction preserves the bicyclic framework but modifies electronic properties for applications in organic electronics .
Lewis Acid-Catalyzed Reactions
The tetrafluoroborate anion enhances the compound’s Lewis acidity, enabling:
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Ru, Ir) for catalytic applications .
-
Friedel-Crafts Alkylation : Activates alkyl halides or epoxides in aromatic substitution reactions.
Mechanistic Note : The BF₄⁻ anion stabilizes intermediate carbocations, improving reaction efficiency .
Oxidation and Oxygen Insertion
Controlled oxidation modifies the aliphatic portion of the molecule:
-
Singlet Oxygen Reactions : Generates endoperoxides under photochemical conditions .
-
Magtrieve™ Oxidation : Converts the tetrahydrochromene ring to a dihydroxy derivative .
Example :
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| O₂ (1 atm) | Endoperoxide derivative | 38–55 |
| Magtrieve™ | Dihydroxy chro |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study conducted by researchers demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Antioxidant Properties
Another area of interest is the antioxidant potential of this compound. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies have reported that 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .
Drug Development
The compound's unique structure allows it to interact with biological targets effectively. Its mercapto group plays a vital role in forming disulfide bonds with proteins, which can be leveraged in drug design to enhance the efficacy of therapeutic agents. Recent studies have explored its use as a scaffold for synthesizing novel drugs targeting specific diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
Research has highlighted that 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have shown its ability to inhibit certain proteases and kinases, which are critical in various cellular processes. This inhibition can be beneficial in controlling diseases where these enzymes are overactive .
Chelation Properties
The compound also exhibits chelation abilities, particularly with metal ions such as copper and iron. This property is significant in biochemistry as it can be used to develop chelating agents for treating metal overload conditions or enhancing drug delivery systems by improving solubility and stability .
Polymer Synthesis
In materials science, 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid has been investigated for its role in synthesizing novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with specific mechanical and thermal properties. These materials could be utilized in various applications ranging from coatings to biomedical devices .
Nanotechnology
The compound's ability to form stable complexes with nanoparticles has opened avenues for its application in nanotechnology. It can be used as a stabilizing agent for metal nanoparticles, which are essential in catalysis and sensor technology. The incorporation of this compound into nanomaterials can enhance their performance and stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
2-Mercapto-5-methoxybenzimidazole-4,6,7-d₃
- Molecular Formula : C₈H₅D₃N₂OS
- Mass : 183.24 g/mol
- Key Differences :
- Incorporates a methoxy (-OCH₃) group instead of a carboxylic acid (-COOH) at position 4.
- Deuterium substitution at positions 4, 6, and 7 enhances metabolic stability, making it valuable for isotope-labeling studies in pharmacokinetics .
- Lower molecular weight (183.24 vs. 194.208) due to the absence of oxygen in the carboxylic acid group.
- Applications : Used in tracer studies for drug metabolism due to deuterium labeling .
2-Mercapto-1-methylimidazole
- Molecular Formula : C₄H₆N₂S
- Mass : 114.17 g/mol
- Key Differences: Lacks the fused benzene ring of benzimidazole, reducing aromaticity and conjugation. Absence of a carboxylic acid group diminishes solubility in polar solvents .
- Applications : Intermediate in synthesis of agrochemicals and small-molecule inhibitors .
Heterocyclic Derivatives with Carboxylic Acid Substituents
Benzo[d]oxazole-5-carboxylic Acid (CAS RN: 15112-41-1)
- Molecular Formula: C₈H₅NO₃
- Mass : 163.13 g/mol
- Key Differences :
- Applications: Explored in materials science for coordination polymers due to its dual functional groups (-COOH and N/O donors) .
Methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate (CAS RN: 16135-22-1)
- Molecular Formula : C₉H₉N₂O₃S
- Mass : 225.24 g/mol
- Key Differences :
- Applications : Investigated as a precursor for antiviral agents .
Pharmacologically Relevant Derivatives
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide
- Key Differences :
- Applications: Demonstrated activity as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, relevant in cancer immunotherapy .
Research Implications and Limitations
Commercial availability (e.g., Kanto Reagents) supports further experimental exploration .
Biological Activity
2,3-Dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid (CAS No. 548458-12-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H6N2O3S
- Molecular Weight : 198.21 g/mol
- Structure : The compound features a benzimidazole ring with a mercapto group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
Antioxidant Properties
Research indicates that 2,3-dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. In vitro studies have demonstrated that this compound can scavenge reactive oxygen species (ROS), suggesting its potential use in preventing oxidative damage in various diseases, including neurodegenerative disorders and cancer .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory diseases like arthritis and other chronic inflammatory conditions .
The biological activity of 2,3-dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid can be attributed to several mechanisms:
- Free Radical Scavenging : The mercapto group (-SH) in the structure plays a crucial role in neutralizing free radicals.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammation and microbial metabolism.
- Cell Membrane Interaction : The lipophilic nature allows it to interact with cellular membranes, disrupting integrity and function.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antioxidant Activity :
- Case Study on Antimicrobial Efficacy :
- Clinical Observation in Inflammatory Disorders :
Q & A
Q. What are the optimal synthetic routes for 2,3-dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Synthetic Route Design : Begin with benzimidazole core functionalization, incorporating mercapto and carboxylic acid groups via nucleophilic substitution or oxidation reactions. For example, thiolation can be achieved using sulfurizing agents like Lawesson’s reagent under inert conditions .
- Optimization : Employ factorial design (e.g., 2^k factorial experiments) to evaluate variables (temperature, solvent polarity, catalyst loading) and their interactions. Use regression analysis to model yield or purity as response variables .
- Validation : Confirm reproducibility by repeating trials under optimized conditions and characterizing intermediates via NMR or HPLC .
Q. Which purification techniques are most effective for isolating 2,3-dihydro-7-mercapto-2-oxobenzimidazole-5-carboxylic acid from complex reaction mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use reverse-phase C18 columns to separate polar impurities. Adjust eluent pH to exploit the carboxylic acid group’s ionization .
- Chromatography : Preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) is ideal for high-resolution separation. Monitor fractions via UV-Vis at λ ≈ 260 nm (benzimidazole absorbance) .
- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Use differential scanning calorimetry (DSC) to confirm crystal purity .
Q. How can structural elucidation of this compound be performed using spectroscopic and computational tools?
Methodological Answer:
- NMR Analysis : Assign proton environments using ¹H-NMR (DMSO-d6), focusing on the deshielded mercapto proton (~13 ppm) and the oxo group’s coupling patterns. Compare with PubChem’s benzimidazole derivatives for reference .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M-H]⁻ ion). Fragmentation patterns help validate the benzimidazole backbone .
- Computational Modeling : Use Gaussian or COMSOL to simulate IR spectra or optimize geometry. Compare calculated vs. experimental data to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
Methodological Answer:
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for redox interference from the mercapto group using thiol-quenching agents (e.g., N-ethylmaleimide) .
- Data Harmonization : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., pH, serum content). Use Bland-Altman plots to assess inter-assay variability .
- Mechanistic Studies : Probe target engagement via SPR or ITC to differentiate direct binding vs. off-target effects .
Q. What computational strategies are recommended for predicting the compound’s reactivity in catalytic or biochemical systems?
Methodological Answer:
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, highlighting nucleophilic (mercapto) and electrophilic (oxo) sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model aggregation or dimerization tendencies.
- AI-Driven Optimization : Train neural networks on reaction databases (e.g., Reaxys) to predict novel derivatization pathways or stability under thermal stress .
Q. How can researchers design experiments to investigate the compound’s role in modulating enzymatic activity or redox signaling?
Methodological Answer:
- Enzyme Kinetics : Use Michaelis-Menten assays with varying substrate and inhibitor concentrations. Monitor time-dependent inhibition to assess covalent binding (common with thiol-reactive compounds) .
- Redox Profiling : Employ cyclic voltammetry to determine oxidation potentials. Couple with fluorogenic probes (e.g., H2DCFDA) to quantify ROS scavenging in cellular models .
- Orthogonal Validation : Cross-validate findings using CRISPR-edited cell lines (e.g., KO models for glutathione peroxidase) to isolate mechanism .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
